

# (3-(Bromomethyl)oxetan-3-yl)methanol CAS number and spectral data

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## Compound of Interest

Compound Name: (3-(Bromomethyl)oxetan-3-yl)methanol

Cat. No.: B1268106

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## In-Depth Technical Guide: (3-(Bromomethyl)oxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthesis of **(3-(Bromomethyl)oxetan-3-yl)methanol**, a valuable building block in medicinal chemistry and organic synthesis.

## Chemical and Physical Properties

**(3-(Bromomethyl)oxetan-3-yl)methanol**, with the CAS number 22633-44-9, is a colorless liquid at room temperature. It is recognized as a significant intermediate in the synthesis of pharmaceuticals and pesticides due to its unique oxetane ring structure, which imparts special reactivity.

Property	Value	Reference
CAS Number	22633-44-9	[1][2][3][4]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> BrO <sub>2</sub>	[2][3]
Molecular Weight	181.03 g/mol	[2]
Appearance	Colorless liquid	
Boiling Point	149-150 °C	
Density	1.489 g/mL	
Melting Point	-62 °C	
InChI	InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2	[2][3]
InChIKey	SESXZSLSTRITGO-UHFFFAOYSA-N	[2][3]
Canonical SMILES	C1C(CO1)(CO)CBr	[2]

## Spectral Data

Detailed spectral data for **(3-(Bromomethyl)oxetan-3-yl)methanol**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS), are available through various chemical databases. While specific peak data is not publicly disseminated in all search results, platforms like PubChem and ChemicalBook provide access to the spectral prints.[1][2][5]

- <sup>1</sup>H NMR and <sup>13</sup>C NMR: <sup>1</sup>H and <sup>13</sup>C NMR spectra are available on ChemicalBook.[5] These are essential for confirming the structural integrity of the molecule.
- Infrared (IR) Spectroscopy: A vapor phase IR spectrum is accessible on PubChem and SpectraBase.[1][2] This spectrum is useful for identifying the functional groups present in the molecule, particularly the hydroxyl (-OH) group.
- Mass Spectrometry (MS): GC-MS data can be found on PubChem.[1][2] This data is critical for determining the molecular weight and fragmentation pattern of the compound.

## Experimental Protocols

### Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

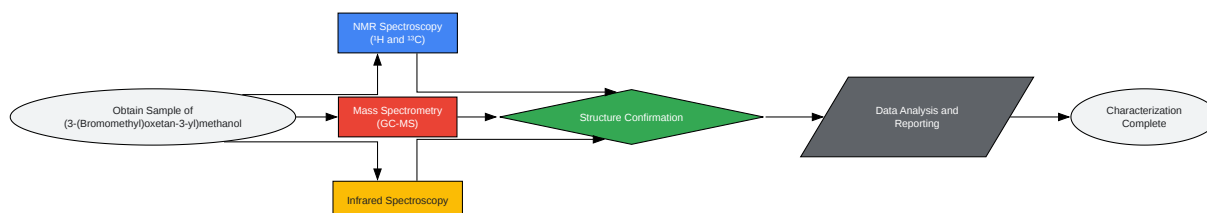
A multi-step synthesis for **(3-(Bromomethyl)oxetan-3-yl)methanol** has been outlined, starting from propylene glycol. While detailed reaction conditions are not provided in the source, the described sequence is as follows:

- **Formation of Propylene Glycol Hydrochloride:** Propylene glycol is reacted with hydrochloric acid.
- **Bromination:** The resulting propylene glycol hydrochloride is treated with potassium bromide to yield 3-bromopropanediol.
- **Hydrolysis:** 3-bromopropanediol is reacted with sodium hydroxide to produce 3-bromopropanol.
- **Etherification:** 3-Bromopropanol is reacted with diethyl ether in the presence of copper iodide to form 3-bromomethyl-3-hydroxypropyl ether.
- **Cyclization:** The final cyclization to **(3-(Bromomethyl)oxetan-3-yl)methanol** is achieved by reacting 3-bromomethyl-3-hydroxypropyl ether with sodium hydroxide.

A detailed experimental protocol for a structurally related compound, 3-(bromomethyl)oxetane, from 3-bromo-2-(bromomethyl)propan-1-ol via an intramolecular Williamson ether synthesis is available and can be adapted.<sup>[6]</sup> This procedure involves the deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by an intramolecular nucleophilic substitution to form the oxetane ring.<sup>[6]</sup>

## Mandatory Visualizations

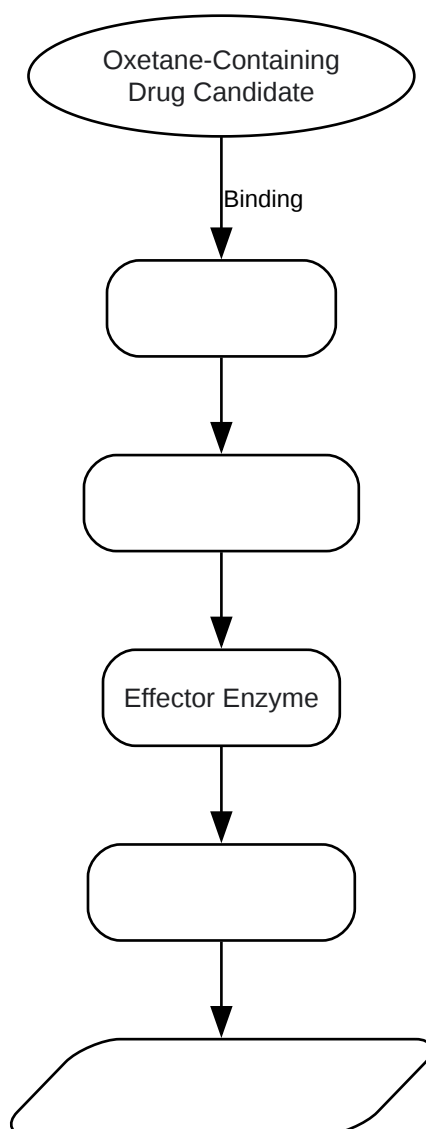
### Logical Workflow for Compound Characterization



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Caption: Workflow for the spectroscopic characterization of **(3-(Bromomethyl)oxetan-3-yl)methanol**.

## Hypothetical Signaling Pathway Involvement



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## References

- 1. Compound 529264: [3-(Bromomethyl)oxetan-3-yl]methanol - Official Data Source - Virginia Open Data Portal [[data.virginia.gov](https://data.virginia.gov)]

- 2. [3-(Bromomethyl)oxetan-3-yl]methanol | C<sub>5</sub>H<sub>9</sub>BrO<sub>2</sub> | CID 529264 - PubChem [pubchem.ncbi.nlm.nih.gov]
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